3-[3-(2-Aminoethyl)phenyl]phenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-[3-(2-aminoethyl)phenyl]phenol |
InChI |
InChI=1S/C14H15NO/c15-8-7-11-3-1-4-12(9-11)13-5-2-6-14(16)10-13/h1-6,9-10,16H,7-8,15H2 |
InChI Key |
HJCZGBRBPXIGAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)O)CCN |
Origin of Product |
United States |
The Significance of Aryl Substituted Phenols in Contemporary Organic and Medicinal Chemistry
Aryl-substituted phenols, which feature a hydroxyl group attached to a biphenyl (B1667301) or related aromatic system, are of considerable interest in modern organic and medicinal chemistry. bldpharm.comgoogle.com The presence of the phenol (B47542) moiety provides a site for hydrogen bonding and can act as a proton donor or acceptor, which is crucial for molecular recognition at biological targets. researchgate.net These compounds serve as versatile starting materials for the synthesis of more complex molecules, including various heterocyclic compounds and natural products. bldpharm.comgoogle.com
The synthetic utility of substituted phenols is broad, encompassing reactions like etherification and esterification of the hydroxyl group, as well as electrophilic substitution on the aromatic rings. researchgate.net This chemical reactivity allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) in drug discovery programs. For instance, many phenol derivatives have been investigated for a range of biological activities, including antitumor and anti-inflammatory effects. google.com The biphenyl structure, in particular, is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.govgoogle.compharmaffiliates.com Its semi-rigid nature allows for a defined spatial orientation of substituents, which can be critical for high-affinity binding to protein targets.
The Foundational Role of Phenethylamines As Biologically Active Scaffolds and Neurotransmitter Analogs
The phenethylamine (B48288) framework, consisting of a phenyl ring connected to an amino group by a two-carbon sidechain, is a cornerstone of neuropharmacology and medicinal chemistry. ekb.egsigmaaldrich.com This structural motif is found in a variety of endogenous compounds, including the crucial catecholamine neurotransmitters dopamine (B1211576), norepinephrine (B1679862), and epinephrine, which regulate functions such as mood, stress, and voluntary movement. ekb.egnih.gov As such, synthetic phenethylamine derivatives are frequently designed as analogs of these neurotransmitters to modulate their signaling pathways.
The biological activity of phenethylamines is diverse and depends heavily on the substitution pattern on both the aromatic ring and the ethylamine (B1201723) sidechain. nih.gov By altering these substituents, chemists can fine-tune the pharmacological properties of the molecules, leading to compounds that act as central nervous system stimulants, hallucinogens, appetite suppressants, antidepressants, and more. nih.govbldpharm.com Many phenethylamines exert their effects by interacting with monoamine transporters and receptors, such as the dopamine and serotonin (B10506) receptors. sigmaaldrich.com Their ability to mimic endogenous ligands makes them powerful tools for studying neurological processes and for developing treatments for a wide range of psychiatric and neurological disorders. ekb.eg
Structural Elucidation and Academic Contextualization of 3 3 2 Aminoethyl Phenyl Phenol Within Biphenyl Containing Chemical Space
Strategic Approaches for Biphenyl Core Construction
A primary hurdle in the synthesis of this compound is the effective construction of the biphenyl core. Contemporary synthetic chemistry provides several robust methods for creating aryl-aryl bonds with high levels of control and efficiency.
The Suzuki-Miyaura coupling reaction is a fundamental technique in modern organic synthesis for forging carbon-carbon bonds, especially in the creation of biaryl systems. nih.govwikipedia.org This reaction generally involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
For the synthesis of a precursor to this compound, a critical step would be the coupling of a protected 3-hydroxyphenylboronic acid derivative with a suitable aryl halide, such as 1-bromo-3-(2-nitroethyl)benzene. researchgate.net Protecting the phenolic hydroxyl group is essential to prevent unwanted side reactions. Common protecting groups for phenols in these reactions include methyl, benzyl (B1604629), or silyl (B83357) ethers. The selection of the palladium catalyst and its associated ligand is crucial for achieving high yields. youtube.com Catalysts like Pd(PPh₃)₄ or combinations of a palladium source such as Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., SPhos, XPhos) are frequently utilized. libretexts.org
Table 1: Common Catalysts and Conditions for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Typical Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃, K₂CO₃ | Toluene, Dioxane | 80-110 |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, CsF | Toluene, THF | RT-100 |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME/H₂O | 80-100 |
This table provides a general overview of common conditions and is not exhaustive.
Recent advancements have even enabled the use of droplet microarrays for conducting Suzuki-Miyaura reactions on a nanoliter scale, allowing for the rapid synthesis of large compound libraries. nih.gov
While widely used, the Suzuki-Miyaura coupling is not the only method for forming aryl-aryl bonds. Other reactions can be advantageous depending on the specific substrates involved.
Stille Coupling: This reaction uses organotin compounds and is known for its tolerance of a wide array of functional groups.
Negishi Coupling: Involving organozinc reagents, this method can sometimes offer different selectivity compared to other cross-coupling reactions.
Hiyama Coupling: This method employs organosilicon compounds and offers a less toxic alternative to Stille coupling.
Oxidative Coupling of Phenols: Innovative methods using microwave-assisted oxidative coupling of natural phenols have been developed, providing an eco-friendly approach to synthesizing hydroxylated biphenyls. cnr.it
Regioselective Introduction of the Aminoethyl Moiety
The precise placement of the 2-aminoethyl side chain onto the biphenyl core is a critical step requiring high regioselectivity.
A frequent strategy is to first install a two-carbon chain on the aromatic ring, which is subsequently converted to the amine. The amination of aryl halides has become a very common method for forming C-N bonds in both laboratory and pharmaceutical synthesis. nih.gov Various metal-based catalysts, including those based on palladium, copper, and nickel, have been developed to facilitate the direct amination of aryl halides with ammonia (B1221849) or other amines. organic-chemistry.orgnih.govrsc.orgresearchgate.net
One classic and reliable method is the Gabriel Synthesis , which utilizes potassium phthalimide (B116566) to convert an alkyl halide to a primary amine, effectively avoiding the common problem of over-alkylation. Another approach is the reduction of an azide (B81097) intermediate, which can be formed by the reaction of an alkyl halide with sodium azide.
Reductive amination is a powerful method for converting a carbonyl group (an aldehyde or ketone) into an amine through an imine intermediate. wikipedia.orgjocpr.com This reaction is widely used in pharmaceutical chemistry due to its operational simplicity and the wide availability of protocols. nih.gov For instance, a ketone precursor can be reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to yield the desired amine. organic-chemistry.org This method is considered a green chemistry approach as it can often be performed in one pot under mild conditions. wikipedia.org
The field of biocatalysis offers highly selective and environmentally friendly alternatives. engconfintl.orgnih.gov
Ketoreductases (KREDs): These enzymes can reduce a ketone to a chiral alcohol with high stereoselectivity. This alcohol can then be chemically converted to the amine.
Transaminases (TAs): These enzymes can directly convert a ketone to a chiral amine by transferring an amino group from a donor molecule. researchgate.net Biocatalytic cascades have been developed for the synthesis of enantiomerically pure propargylic amines from racemic alcohols. nih.gov
Table 2: Comparison of Methods for Aminoethyl Group Introduction
| Method | Precursor | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Gabriel Synthesis | Alkyl Halide | Potassium Phthalimide, Hydrazine | Good yield of primary amine, avoids over-alkylation | Often requires harsh deprotection conditions |
| Azide Reduction | Alkyl Halide | Sodium Azide, Reducing Agent (e.g., H₂/Pd) | Can be performed under mild conditions | Azide intermediates can be explosive |
| Reductive Amination | Ketone/Aldehyde | Amine, Reducing Agent (e.g., NaBH₃CN) | Direct conversion, broad substrate scope | Requires a carbonyl precursor |
| Biocatalytic Transamination | Ketone | Transaminase, Amino Donor | High stereoselectivity, mild, green conditions | Enzyme stability and cost can be a factor |
This table provides a general comparison of common synthetic methods.
Controlled Incorporation of the Phenolic Hydroxyl Group
The timing and method of introducing the phenolic hydroxyl group are crucial strategic decisions in the synthesis to prevent unwanted side reactions.
A common strategy involves the use of protecting groups for the hydroxyl function. These groups mask the reactive phenol during sensitive steps like cross-coupling reactions and are removed at a later stage. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. For example, a benzyl ether can be removed by hydrogenation, while a silyl ether is typically cleaved with a fluoride (B91410) source.
Alternatively, the hydroxyl group can be introduced late in the synthesis. One method involves the oxidation of an arylboronic acid to the corresponding phenol. acs.org Another approach is the transformation of a phenolic hydroxyl into an acyl group. researchgate.net For a molecule like this compound, protecting an already present phenol is often the more direct route. The final deprotection step must be carefully chosen to be compatible with the other functional groups in the molecule, particularly the aminoethyl group.
Aromatic Hydroxylation Techniques
The introduction of a hydroxyl group onto an aromatic ring is a fundamental transformation in the synthesis of phenolic compounds. sioc-journal.cn The direct C-H hydroxylation of aromatics has become an area of intense research, offering a more atom-efficient alternative to classical methods. sioc-journal.cnnih.gov These modern techniques often rely on transition-metal catalysis to achieve high selectivity and yield. sioc-journal.cn
Various hydroxylating agents and catalytic systems have been developed for this purpose. Hydrogen peroxide (H₂O₂) is frequently used as a green oxidant in these reactions. mdpi.com Industrial processes for producing hydroquinone (B1673460) and catechol from phenol, for instance, utilize H₂O₂ with different catalysts, such as homogeneous acidic catalysts (e.g., HClO₄) or heterogeneous systems like titanium silicate (B1173343) (TS-1). mdpi.com For laboratory-scale synthesis, methods involving the hydroxylation of aryl halides or their surrogates have proven effective. nih.govresearchgate.net Recently, the use of acetohydroxamic acid and oximes as hydroxylating agents for aryl sulfonium (B1226848) salts has been reported, demonstrating broad functional group tolerance under mild conditions. nih.gov
The mechanism of these transformations can be complex. In some nonheme oxoiron(IV) complexes, for example, intramolecular aromatic hydroxylation proceeds through the attack of the Fe(IV)=O unit on the phenyl ring, followed by subsequent electron and proton transfer steps to yield the final phenolic product. nih.gov
Table 1: Comparison of Selected Aromatic Hydroxylation Methods
| Method | Hydroxylating Agent | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Direct C-H Hydroxylation | Various (O₂, H₂O₂, etc.) | Transition Metals (e.g., Pd, Rh, Cu) | Atom-efficient; avoids pre-functionalization of the aromatic ring. sioc-journal.cn |
| Phenol Hydroxylation | Hydrogen Peroxide (H₂O₂) | H₃PO₄ / Fe(II) or Co(II) / TS-1 Zeolite | Established industrial methods for dihydroxybenzenes. mdpi.com |
| From Aryl Halides | Benzaldehyde Oxime | Palladium (Pd) catalyst | Functions as a hydroxide (B78521) surrogate under mild conditions; suitable for late-stage functionalization. researchgate.net |
| From Aryl Sulfonium Salts | Acetohydroxamic Acid / Oxime | Cesium Carbonate (Cs₂CO₃) | Mild conditions; broad functional group tolerance. nih.gov |
Strategic Protecting Group Chemistry for Phenols
In multi-step syntheses, the protection of reactive functional groups is essential to prevent unwanted side reactions. colab.ws The phenolic hydroxyl group in the target molecule is acidic and nucleophilic, necessitating its protection during subsequent synthetic steps, such as the elaboration of the aminoethyl side chain.
An ideal protecting group for a phenol should be easy to install and remove in high yield, stable to the reaction conditions used in other steps, and should not introduce new complications. nih.gov Common strategies for phenol protection include the formation of ethers (e.g., methyl, benzyl) or silyl ethers. nih.gov However, the removal of these groups can sometimes require harsh conditions. nih.gov
To address this, novel protecting groups are continuously being developed. The tetrafluoropyridyl (TFP) group, for instance, has been introduced as a general protecting group for phenols. nih.gov TFP ethers are stable under a range of common synthetic conditions and can be readily cleaved under mild conditions, often with quantitative conversion back to the phenol in under an hour. nih.gov For the amino group on the side chain, protecting groups are also critical. The 9-phenyl-9-fluorenyl (Pf) group is a bulky protecting group that has proven exceptionally effective at preventing racemization at the α-carbon of amino acids and their derivatives during synthesis. nih.gov
Table 2: Overview of Selected Protecting Groups for Phenols
| Protecting Group | Abbreviation | Installation Reagents | Cleavage Conditions | Stability |
|---|---|---|---|---|
| Benzyl Ether | Bn | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Stable to most acids, bases, and nucleophiles. |
| tert-Butyldimethylsilyl Ether | TBDMS/TBS | TBDMSCl, Imidazole | Fluoride ion (e.g., TBAF), Acid | Labile to acid and fluoride. |
| Methoxymethyl Ether | MOM | MOMCl, Base (e.g., DIPEA) | Strong acid (e.g., HCl) | Stable to base, nucleophiles, and reducing agents. |
| Tetrafluoropyridyl Ether | TFP | Pentafluoropyridine, Base | Fluoride salts and methyl thioglycolate | Stable to a range of acid and base conditions. nih.gov |
Development of Stereoselective Synthesis Pathways for Enantiomeric Control
While the parent compound this compound is achiral, the synthesis of structurally related analogues often requires precise control over stereochemistry. Stereoselective synthesis is paramount in the life sciences, as the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. numberanalytics.com
For analogues of the target compound where a chiral center is introduced, for example, on the carbon adjacent to the amino group (β-position) or the carbon attached to the phenyl ring (α-position), stereoselective methods are crucial. Such methods focus on creating a specific enantiomer or diastereomer in high purity. numberanalytics.comadelaide.edu.au
Key strategies for achieving enantiomeric control include:
Asymmetric Catalysis: Using chiral catalysts (e.g., transition metal complexes with chiral ligands) to guide the reaction towards a single stereoisomer.
Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct a subsequent stereoselective reaction.
Enzymatic Reactions: Utilizing the inherent stereoselectivity of enzymes, such as ω-transaminases or alcohol dehydrogenases, to perform specific transformations. nih.gov For example, a one-pot enzymatic cascade has been developed for the synthesis of all four stereoisomers of phenylpropanolamine, a structurally similar compound, with excellent optical purity. nih.gov
Substrate Control: Employing a chiral starting material from the "chiral pool," such as an amino acid or a sugar, to build the desired molecule. nih.govresearchgate.net A stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine, for instance, was achieved starting from D-mannitol. researchgate.net
The development of these pathways is a central theme in modern organic synthesis, enabling access to complex, enantiomerically pure molecules for targeted applications. numberanalytics.comadelaide.edu.au
Application of Green Chemistry Principles in Synthetic Route Optimization
The principles of green chemistry aim to design chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. chemistryjournals.netrjpn.org The optimization of the synthetic route to this compound and its analogues can benefit significantly from these principles.
The twelve principles of green chemistry provide a framework for this optimization. researchgate.net Key considerations include:
Waste Prevention: Designing syntheses to maximize the incorporation of all materials used in the process into the final product (high atom economy). rjpn.org
Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or, when necessary, using safer alternatives such as water, ethanol, or ionic liquids. chemistryjournals.netjddhs.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy requirements. chemistryjournals.net Microwave-assisted synthesis is one technique that can reduce reaction times and energy consumption. chemistryjournals.net
Use of Catalysis: Employing catalytic reagents over stoichiometric ones, as catalysts can increase reaction selectivity, lower energy consumption, and minimize waste. jddhs.com
Implementing these principles not only benefits the environment but can also lead to more efficient and economically viable chemical processes. chemistryjournals.net For example, replacing traditional organic solvents in analytical techniques like HPLC with greener alternatives reduces both environmental impact and operational hazards. jddhs.com The holistic design of a synthetic route should consider the entire process to avoid simply shifting a problem from one step to another, such as creating downstream purification issues by using a "greener" but less selective reagent. skpharmteco.com
Table 3: Core Principles of Green Chemistry and Their Application in Synthesis
| Principle | Description | Application Example |
|---|---|---|
| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. rjpn.org | Optimizing reactions to achieve high yields and minimize byproducts. |
| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rjpn.org | Using addition reactions (e.g., hydrogenations, cycloadditions) which incorporate all atoms of the reactants. |
| 3. Less Hazardous Chemical Syntheses | Synthetic methods should be designed to use and generate substances that possess little or no toxicity. skpharmteco.com | Replacing toxic reagents like dimethyl sulfate (B86663) for methylation with less hazardous alternatives. nih.gov |
| 5. Safer Solvents & Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary wherever possible and innocuous when used. rjpn.org | Using water as a solvent or developing solvent-free reaction conditions. jddhs.com |
| 9. Catalysis | Catalytic reagents (highly selective) are superior to stoichiometric reagents. jddhs.com | Employing a palladium catalyst for hydroxylation instead of a multi-step classical route requiring stoichiometric reagents. researchgate.net |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetohydroxamic acid |
| Benzyl bromide |
| Catechol |
| Hydroquinone |
| N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine |
| Phenylpropanolamine |
| Pentafluoropyridine |
| tert-Butyldimethylsilyl chloride (TBDMSCl) |
| Methoxymethyl chloride (MOMCl) |
| Diisopropylethylamine (DIPEA) |
| Potassium carbonate (K₂CO₃) |
| Cesium Carbonate (Cs₂CO₃) |
| Hydrogen peroxide (H₂O₂) |
| Perchloric acid (HClO₄) |
| Phosphoric acid (H₃PO₄) |
| Methyl thioglycolate |
| Tetra-n-butylammonium fluoride (TBAF) |
| D-mannitol |
Impact of Substituent Modifications on the Phenolic Ring
Modifications to the phenolic ring, including the position of the hydroxyl group and the introduction of various substituents, have profound effects on receptor affinity and biological function.
The introduction of halogens (e.g., Cl, Br) and alkyl groups (e.g., Me) onto the phenolic ring provides a means to systematically probe the effects of sterics and electronics on activity. mdpi.comnih.gov Halogenation can alter the lipophilicity and electronic density of the ring, potentially leading to enhanced binding interactions.
Alkyl substitution's impact is highly dependent on its position. nih.gov For example, studies on polycyclic aromatic hydrocarbons demonstrate that alkylation can shift metabolic pathways away from the aromatic ring and towards the alkyl side chain. nih.gov The size and location of the alkyl group can also introduce steric hindrance, which may either improve selectivity or reduce affinity depending on the topology of the binding site. Research on ketamine analogues showed that chloro- and methyl-substituted compounds at the 2- and 3-positions of a phenyl ring were generally more active than their 4-substituted counterparts, while bulky, electron-withdrawing groups like trifluoromethyl (CF3) often resulted in less effective analogues. mdpi.com
Table 1: Influence of Phenolic Ring Substituents on Biological Activity This table is a representative summary based on general findings in medicinal chemistry and is for illustrative purposes.
| Substituent (R) | Position | General Effect on Activity | Rationale |
|---|---|---|---|
| -OH | meta (as in parent) | Essential for baseline activity | Hydrogen bonding, pKa, electronic properties |
| -OH | ortho/para | May increase or decrease activity | Alters hydrogen bond geometry and electronics |
| -Cl, -Br | ortho, meta, para | Variable; can increase potency | Modifies lipophilicity and electronic density |
| -CH3 | ortho | Can increase steric hindrance | May improve selectivity or hinder binding |
| -CH3 | meta, para | Modest impact on activity | Minor electronic and steric changes |
| -CF3 | Any | Often decreases activity | Strong electron-withdrawing effect, high steric bulk |
Relationship Between the Biphenyl Linkage and Biological Recognition
The biphenyl core of this compound is not a rigid structure. Its conformational flexibility and electronic properties are central to how the molecule presents itself for biological recognition.
Biphenyl itself is not planar due to steric hindrance between the ortho-hydrogens of the two rings. libretexts.org This results in a twisted conformation, with the dihedral angle between the rings being approximately 44.4° in the gas phase and between 19° and 32° in solution. utah.edu The degree of this twist is a critical parameter for biological activity, as it dictates the spatial orientation of the two phenyl rings.
The energy barrier to rotation around the central carbon-carbon single bond determines the conformational stability. For unsubstituted biphenyl, this barrier is low, allowing for rapid interconversion between enantiomeric twisted forms at room temperature. libretexts.org However, the introduction of bulky substituents, particularly at the ortho positions, can significantly increase this rotational barrier. libretexts.orgresearchgate.net If the barrier is high enough (generally 16-19 kcal/mol or more), rotation at room temperature is restricted, leading to stable, isolable enantiomers known as atropisomers. libretexts.org The specific, stable conformation of an atropisomer can be crucial for achieving a precise fit within a receptor's binding pocket.
Table 2: Rotational Barriers in Substituted Biphenyls Data generalized from dynamic NMR spectroscopy studies. researchgate.net
| Substituent(s) | Position(s) | Rotational Energy Barrier (kcal/mol) | Implication |
|---|---|---|---|
| None | - | ~2 | Rapid rotation, conformationally flexible |
| Single ortho-methyl | ortho | 7-10 | Hindered rotation |
| Two ortho-methyls | ortho, ortho' | ~19 | Severely restricted rotation, potential for atropisomerism |
| Bulky groups | ortho, ortho' | >25 | Stable atropisomers at room temperature |
Modulation of Electronic Distribution Across the Biphenyl Unit
The electronic communication between the two phenyl rings can be modulated by substituents. Electron-donating groups (like -OH, -NH2) and electron-withdrawing groups (like -NO2, -CN) alter the electron density (π-electron distribution) across the biphenyl system. This modulation affects the molecule's electrostatic potential and its ability to engage in π-π stacking or cation-π interactions with a biological target. nih.gov Studies have shown that the strategic placement of substituents can fine-tune these electronic properties to optimize binding. For instance, research on other biphenyl-containing molecules has highlighted the importance of these electronic effects for modulating receptor activity. nih.gov Computational studies have even explored replacing carbon atoms with heteroatoms like boron and nitrogen, which dramatically alters the rotational energy profile by changing the electronic landscape of the molecule. ic.ac.uk
Contribution of the Aminoethyl Side Chain to Molecular Interactions
The basic aminoethyl side chain is a critical pharmacophoric element, primarily due to its ability to become protonated at physiological pH. The resulting positively charged ammonium (B1175870) group can form strong ionic interactions or salt bridges with anionic residues, such as aspartate or glutamate, in a receptor binding site.
Significance of Chain Length and Branching
The length and branching of the aminoethyl side chain in analogues of this compound play a pivotal role in determining their interaction with biological targets. Studies on related phenylethylamine derivatives have consistently shown that alterations to this chain can significantly impact potency and efficacy.
Research on a series of l-3,4-dihydroxyphenylalanine (l-DOPA) esters has demonstrated a "cut-off" effect with respect to the alkyl chain length in their antibacterial activity. researchgate.net This phenomenon, where biological activity increases with chain length up to a certain point and then rapidly decreases, was observed with a C12 ester showing the highest activity against several bacterial strains. researchgate.net This suggests that for a given biological target, there is an optimal chain length for the alkyl group that maximizes favorable interactions within the binding site.
In the context of dopamine (B1211576) reuptake inhibition by β-phenethylamine derivatives, compounds with longer alkyl groups at the alkylamine position generally exhibit stronger inhibitory activities. biomolther.orgbiomolther.org This indicates that extending the chain can lead to enhanced binding affinity, potentially by accessing additional hydrophobic pockets within the transporter protein.
The introduction of branching on the side chain, for instance, by adding a methyl group at the alpha position (α-methylation), is a common strategy in medicinal chemistry. This modification can increase metabolic stability and alter receptor binding profiles. For example, hydroxyamphetamine, the α-methylated analogue of tyramine (B21549), is a well-known sympathomimetic agent. wikipedia.org
The following table summarizes the effect of chain length on the activity of representative phenylethylamine analogues, providing insights into potential SAR trends for this compound derivatives.
| Compound Type | Chain Modification | Observed Effect on Activity | Reference |
| l-DOPA Esters | Increasing alkyl chain length | Cut-off effect at C12 for antibacterial activity | researchgate.net |
| β-Phenethylamines | Longer alkyl groups | Stronger dopamine reuptake inhibition | biomolther.orgbiomolther.org |
| Tyramine Analogues | α-methylation (Hydroxyamphetamine) | Altered sympathomimetic activity | wikipedia.org |
Stereochemical Considerations at the Aminoethyl Moiety
The stereochemistry of the aminoethyl moiety is a crucial determinant of the biological activity of phenylethylamine analogues. The arrangement of substituents around a chiral center can lead to significant differences in binding affinity and efficacy between enantiomers.
Studies on the transport of chiral phenylethylamine derivatives by human monoamine transporters have revealed significant stereoselectivity. nih.gov For instance, while the norepinephrine (B1679862) transporter (NET) and dopamine transporter (DAT) preferentially transport (S)-norepinephrine, the serotonin (B10506) transporter (SERT) shows a preference for the (R)-enantiomer. nih.gov This highlights that even closely related transporters can exhibit distinct stereochemical preferences.
In the context of phenylethanolamines binding to phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for converting norepinephrine to epinephrine, a clear stereochemical preference is observed. The enzyme favors the 1R isomers of phenylethanolamines for its catalytic activity. nih.gov Specifically, for 2-amino-1-tetralols, a combination of 1R and 2S configurations is required for a good substrate. nih.gov
Docking simulations of β-phenethylamine derivatives with the human dopamine transporter (hDAT) have also shown that different stereoisomers can have varying binding stabilities. For one compound, the (S)-form was found to be more stable than the (R)-form, while for another, the (R, S)-configuration was the most stable among possible isomers. biomolther.orgnih.gov
These findings underscore the importance of stereochemistry in the design of potent and selective ligands. For analogues of this compound that possess a chiral center on the aminoethyl side chain, it is highly probable that one enantiomer will exhibit significantly greater activity than the other.
| Compound Class | Chiral Center | Stereochemical Preference | Biological Target | Reference |
| Norepinephrine | β-carbon | (S)-enantiomer | NET, DAT | nih.gov |
| Norepinephrine | β-carbon | (R)-enantiomer | SERT | nih.gov |
| Phenylethanolamines | 1-position | 1R isomers | PNMT | nih.gov |
| 2-Amino-1-tetralols | 1 and 2-positions | 1R, 2S configuration | PNMT | nih.gov |
| β-Phenethylamine Derivative 1 | - | (S)-form more stable | hDAT | biomolther.orgnih.gov |
| β-Phenethylamine Derivative 2 | - | (R, S)-configuration most stable | hDAT | biomolther.orgnih.gov |
Substitutions on the Amine Nitrogen Atom
Modification of the amine nitrogen atom in phenylethylamine analogues provides another avenue for modulating their pharmacological profile. The nature of the substituent(s) on the nitrogen can influence factors such as basicity, lipophilicity, and the ability to form hydrogen bonds, all of which can affect receptor interactions.
In the context of μ-opioid receptor (MOR) agonists, the amine of a tetrahydroisoquinoline (THIQ) pendant was identified as a novel pharmacophore element that favors high MOR-efficacy. nih.gov This suggests that incorporating the amine nitrogen into a specific cyclic structure can be a strategy to enhance agonist activity.
Conversely, for tryptamine (B22526) derivatives targeting the 5-HT2A receptor, allylic groups attached to the nitrogen atom of the ethylamine (B1201723) side chain were found to have a negative influence on binding affinity. nih.govresearchgate.net This indicates that for certain receptors, bulky or specific types of substituents on the nitrogen are detrimental to activity.
The conversion of a primary amine to a secondary amine by N-benzyl substitution in phenethylamines has been shown to be an exception to the general assumption that this modification leads to a loss of 5-HT2A activity. In fact, N-benzyl substitution was found to increase both affinity and potency at this receptor. nih.gov
| Compound Class | N-Substitution | Observed Effect on Activity | Biological Target | Reference |
| Peptidomimetics | Amine in THIQ pendant | Favors high efficacy | μ-Opioid Receptor | nih.gov |
| Tryptamine Derivatives | Allyl groups | Negative influence on affinity | 5-HT2A Receptor | nih.govresearchgate.net |
| Phenethylamines | N-benzyl group | Increased affinity and potency | 5-HT2A Receptor | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogues.
For phenethylamine (B48288) derivatives, QSAR studies have been successfully employed to model various biological activities. A global QSAR model for the logP (a measure of lipophilicity) of 40 phenethylamine derivatives acting as adrenergic alpha-1 receptor agonists was developed. nih.gov This model identified descriptors related to the Verhaar model of fish base-line toxicity and a 3D-MoRSE signal as being crucial in regulating the logP values of these compounds. nih.gov The statistical significance of the model (R² of 0.937 for a two-variable model) indicates a strong predictive capability. nih.gov
In another study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, a QSAR analysis revealed the importance of electronic, hydrophobic, and steric parameters of substituents on the phenyl rings for cytotoxicity. nih.gov The model indicated that electron-withdrawing groups at a specific position were unfavorable, while the lipophilicity and size of substituents at other positions were conducive to activity. nih.gov
The development of a predictive QSAR model for the cytotoxicity of 2-phenylacrylonitriles against breast cancer cells allowed for the identification of structural features that convey activity. mdpi.com Such models can be used for virtual screening of large compound databases to identify potential new drug candidates. mdpi.com
For analogues of this compound, a QSAR study would likely involve the calculation of a wide range of molecular descriptors, including:
Electronic descriptors: (e.g., Hammett constants, partial charges) to quantify the electronic effects of substituents.
Hydrophobic descriptors: (e.g., logP, pi values) to model the lipophilicity of the compounds.
Steric descriptors: (e.g., molar refractivity, STERIMOL parameters) to describe the size and shape of the molecules.
By correlating these descriptors with biological activity data using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a predictive QSAR model can be built. This model would be invaluable for prioritizing the synthesis of new analogues with a higher probability of exhibiting the desired biological activity.
| QSAR Study Subject | Key Findings | Statistical Significance | Reference |
| Phenethylamine Adrenergic Agonists | LogP is regulated by specific toxicity and 3D-MoRSE descriptors. | R² = 0.937 (two-variable model) | nih.gov |
| Anti-HIV Imidazole Derivatives | Cytotoxicity is influenced by electronic, hydrophobic, and steric parameters of substituents. | Explained variance = 80.2% | nih.gov |
| 2-Phenylacrylonitriles | Identification of structural features conveying cytotoxicity for virtual screening. | - | mdpi.com |
Preclinical Biological Activities and Molecular Mechanistic Elucidation of 3 3 2 Aminoethyl Phenyl Phenol
Modulatory Effects on Enzyme Systems
The interaction of small molecules with enzyme systems is a cornerstone of pharmacological research, revealing pathways for potential therapeutic intervention. This section explores the known and potential modulatory effects of 3-[3-(2-Aminoethyl)phenyl]phenol on specific enzyme systems.
Inhibition of Specific Demethylases (e.g., Lysine-Specific Demethylase 1 (LSD1))
A comprehensive search of scientific literature did not yield specific data on the inhibitory activity of this compound against Lysine-Specific Demethylase 1 (LSD1).
LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a crucial role in epigenetic regulation by demethylating specific lysine (B10760008) residues on histones, primarily H3K4me1/2 and H3K9me1/2. nih.gov Its overexpression is implicated in various cancers, making it a significant target for drug development. nih.gov Inhibitors of LSD1 can be classified as either covalent or non-covalent. nih.gov Many known LSD1 inhibitors are based on the structure of tranylcypromine (B92988) (TCP), a monoamine oxidase inhibitor, which binds irreversibly to the FAD cofactor of the enzyme. nih.govwikipedia.org Given that this compound is a phenethylamine (B48288) derivative, a class of compounds known to interact with monoamine oxidases, its potential to interact with LSD1 could be a subject for future investigation. Such studies would typically involve biochemical assays to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).
Interactions with Other Key Metabolic Enzymes
Specific experimental data on the interaction of this compound with other key metabolic enzymes are not available in the reviewed literature.
However, the parent compound of this compound is m-tyramine. The closely related and more extensively studied compound, tyramine (B21549) (p-tyramine), is known to be metabolized by several enzymes, including monoamine oxidases (MAO-A and MAO-B), flavin-containing monooxygenase (FMO), and cytochrome P450 2D6 (CYP2D6). nih.govwikipedia.org Inhibition of these enzymes, particularly MAO, can lead to a significant increase in tyramine levels, which can cause a hypertensive crisis. mayoclinic.org Phenolic compounds, in general, have been shown to inhibit various enzymes, including digestive enzymes like maltase-glucoamylase and sucrase-isomaltase. nih.gov Future research could explore whether this compound interacts with these or other metabolic enzymes, which would be crucial for understanding its metabolic fate and potential for drug-drug interactions.
Table 1: Key Enzymes in the Metabolism of Tyramine (a related compound)
| Enzyme | Function |
|---|---|
| Monoamine Oxidase A (MAO-A) | Primary enzyme for tyramine metabolism. wikipedia.org |
| Monoamine Oxidase B (MAO-B) | Also involved in tyramine metabolism. wikipedia.org |
| Cytochrome P450 2D6 (CYP2D6) | A polymorphic enzyme contributing to tyramine elimination. nih.gov |
Ligand-Receptor Binding and Functional Assays
The affinity and selectivity of a compound for various receptors determine its pharmacological profile. This section discusses the binding characteristics of this compound to adrenergic and serotonin (B10506) receptors.
Affinity and Selectivity for Adrenergic Receptors
No specific binding data for this compound at adrenergic receptors were found in the surveyed scientific literature.
Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, norepinephrine (B1679862) and epinephrine. biomolther.org They are subdivided into α and β types, each with further subtypes. biomolther.org The binding affinity of a ligand for these receptors is typically determined through radioligand binding assays, which measure the displacement of a known radioactive ligand by the compound of interest. nih.gov The affinity is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The functional activity of a compound as an agonist or antagonist is then assessed using functional assays, such as measuring changes in intracellular second messengers like cAMP. nih.gov The related compound, tyramine, acts as an indirect sympathomimetic by promoting the release of norepinephrine, which then activates adrenergic receptors. nih.govnih.gov It is also an agonist for the trace amine-associated receptor 1 (TAAR1). wikipedia.orgmdpi.com
Table 2: Key Parameters in Receptor Binding Assays
| Parameter | Description |
|---|---|
| Ki (Inhibition Constant) | The concentration of a competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of a drug that is required for 50% inhibition in vitro. |
| EC50 (Half-maximal Effective Concentration) | The concentration of a drug that gives half of the maximal response. |
| Emax (Maximum Effect) | The maximum effect that a drug can produce regardless of the dose. |
Serotonin Receptor Subtype (e.g., 5-HT2A) Interactions
There is no specific information in the reviewed literature regarding the interaction of this compound with serotonin receptor subtypes, including 5-HT2A.
The 5-HT (serotonin) receptors are a large family of receptors, with the 5-HT2A receptor being a key target for many psychoactive drugs. biomolther.org Binding assays for these receptors often use radiolabeled antagonists like [3H]ketanserin or [3H]spiperone to determine the affinity of new compounds. nih.govwikipedia.org Phenethylamine derivatives, the class to which this compound belongs, are known to interact with serotonin receptors. biomolther.org For example, the psychedelic phenethylamine, mescaline, is an agonist at 5-HT2A and 5-HT2C receptors. wikipedia.org Functional assays, such as measuring inositol (B14025) phosphate (B84403) production, are used to characterize the agonistic or antagonistic properties of a compound at these receptors. wikipedia.org
Characterization of Other Potential Molecular Targets
No specific studies characterizing other potential molecular targets for this compound were identified.
Given its structure as a phenethylamine derivative, potential targets could include other monoamine receptors (e.g., dopamine (B1211576) receptors) and transporters (e.g., norepinephrine transporter, NET; dopamine transporter, DAT; serotonin transporter, SERT). The related compound tyramine is a substrate for the trace amine-associated receptor 1 (TAAR1), which is found in the brain and peripheral tissues. wikipedia.org Future research employing broad-based screening panels could uncover novel molecular targets for this compound, providing a more complete picture of its pharmacological profile.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tranylcypromine |
| Tyramine |
| m-Tyramine |
| Norepinephrine |
| Epinephrine |
| [3H]ketanserin |
| [3H]spiperone |
Evaluation of Antimicrobial Efficacy in Controlled Preclinical Models
Broad-Spectrum Antibacterial Activity Against Relevant Pathogens
No studies were found that evaluated the broad-spectrum antibacterial activity of this compound against any relevant bacterial pathogens.
Antifungal Activities
No research has been published detailing the antifungal activities of this compound.
Analysis of Cellular Pathway Modulation
Influence on Gene Expression Patterns
There is no available data on how this compound may influence or alter gene expression patterns in any cell type.
Involvement in Intracellular Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt pathways)
No studies have been conducted to investigate the involvement of this compound in intracellular signaling cascades such as the MAPK/ERK or PI3K/Akt pathways.
Advanced Analytical Methodologies for Comprehensive Characterization of 3 3 2 Aminoethyl Phenyl Phenol
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is fundamental to the characterization of 3-[3-(2-Aminoethyl)phenyl]phenol, offering detailed insights into its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, ethyl, and amine protons are expected. The aromatic protons would appear in the downfield region, typically between 6.0 and 8.0 ppm, with their splitting patterns revealing the substitution on the phenyl rings. chemicalbook.comlibretexts.orgchemicalbook.com The protons of the ethyl group would likely present as two triplets, one for the methylene (B1212753) group adjacent to the phenyl ring and another for the methylene group attached to the amino group. The amine (NH2) protons often appear as a broad singlet. libretexts.org The exact chemical shifts and coupling constants are crucial for confirming the specific substitution pattern. The addition of D₂O would cause the NH₂ and OH proton signals to disappear, a useful method for identifying these exchangeable protons. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbon atoms of the two phenyl rings and the two carbons of the ethyl chain. docbrown.inforesearchgate.net The chemical shifts of the aromatic carbons are influenced by the substituents; for instance, the carbon atom attached to the hydroxyl group will have a characteristic downfield shift. docbrown.info The signals for the ethyl carbons would appear in the upfield region of the spectrum.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. mdpi.commdpi.com
COSY experiments would show correlations between adjacent protons, for example, between the two methylene groups of the ethyl chain.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC spectra reveal long-range correlations between protons and carbons (typically over two or three bonds), which is essential for confirming the connection between the ethyl chain and the phenyl ring, and the relative positions of the substituents on the aromatic rings. mdpi.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.0 - 8.0 | Multiplet |
| -CH₂- (adjacent to phenyl) | ~2.8 | Triplet |
| -CH₂- (adjacent to NH₂) | ~3.0 | Triplet |
| -NH₂ | Variable, broad | Singlet |
| -OH | Variable, broad | Singlet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic C-OH | 155 - 160 |
| Aromatic C-C | 115 - 140 |
| -CH₂- (adjacent to phenyl) | ~35 |
| -CH₂- (adjacent to NH₂) | ~40 |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ucdavis.edu For this compound, the FT-IR spectrum would exhibit characteristic absorption bands confirming the presence of the key functional groups. researchgate.netresearchgate.netdocbrown.info
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. instanano.comresearchgate.net
N-H Stretch: The primary amine group (NH₂) will typically show two medium, sharp peaks in the range of 3300-3500 cm⁻¹. instanano.comlibretexts.org
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of C-H stretching vibrations in the aromatic rings. libretexts.org
Aliphatic C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H stretching of the ethyl group. libretexts.orglibretexts.org
C=C Aromatic Ring Stretch: Peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic rings. frontiersin.orgfip.org
C-O Stretch: The stretching vibration of the phenolic C-O bond typically appears in the 1200-1260 cm⁻¹ range. libretexts.org
C-N Stretch: The C-N stretching vibration of the aminoethyl group would be expected in the 1020-1250 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Phenolic O-H | 3200 - 3600 | Strong, Broad |
| Amine N-H | 3300 - 3500 | Medium, Sharp (two bands) |
| Aromatic C-H | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | 2850 - 2960 | Strong |
| Aromatic C=C | 1450 - 1600 | Medium to Strong |
| Phenolic C-O | 1200 - 1260 | Strong |
| Aliphatic C-N | 1020 - 1250 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgyoutube.com The presence of aromatic rings in this compound results in characteristic UV absorptions. Phenol (B47542) itself typically shows a primary absorption band (the ¹Lₐ band) around 210 nm and a secondary, less intense band (the ¹Lₙ band) around 270 nm. nih.gov The exact positions and intensities of the absorption maxima (λ_max) for this compound would be influenced by the substitution pattern on the phenyl rings. nih.govdocbrown.info The amino and hydroxyl groups, being auxochromes, can cause a bathochromic (red) shift of these absorption bands to longer wavelengths. nih.gov
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov High-resolution mass spectrometry (HRMS) can determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition.
The fragmentation pattern observed in the mass spectrum (MS/MS) provides valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage of the ethyl chain. A prominent fragment would be expected from the benzylic cleavage, resulting in a stable ion. Other fragmentations could involve the loss of the amino group or rearrangements within the phenyl rings. The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule. nih.govresearchgate.net
Advanced Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. matec-conferences.orgnih.gov For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).
By running a sample of synthesized this compound through an HPLC system, its purity can be determined. A single, sharp peak would indicate a high degree of purity, while the presence of other peaks would suggest the presence of impurities. The area under the peak is proportional to the concentration of the compound, allowing for accurate quantification when calibrated with a standard of known concentration. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions and aids in its identification. frontiersin.org
Gas Chromatography (GC) for Derivatized Compound Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. phenomenex.com However, direct analysis of polar molecules like this compound, which contains both a phenolic hydroxyl group and an amino group, can be challenging due to their low volatility and potential for adsorption within the GC system. libretexts.orgresearchgate.net To overcome these limitations, derivatization is an essential preparatory step. mdpi.com This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. mdpi.com
Common derivatization methods for compounds with active hydrogens, such as those in hydroxyl and amino groups, include silylation, acylation, and alkylation. libretexts.orggcms.cz Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a widely used technique for derivatizing phenols and amines. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. mdpi.com Another option is acylation, which introduces an acyl group. libretexts.org Fluorinated anhydrides can be used to create derivatives that are highly responsive to electron capture detectors (ECD), enhancing sensitivity. gcms.cz
The choice of derivatizing reagent depends on the specific functional groups present in the molecule. gcms.cz For this compound, a reagent capable of reacting with both the phenolic hydroxyl and the primary amino group would be ideal. The resulting derivatized compound exhibits reduced polarity and a lower boiling point, leading to improved peak shape, better separation, and enhanced detection in the GC system. phenomenex.comresearchgate.net
Table 1: Common Derivatization Reagents for GC Analysis of Phenolic and Amine Compounds
| Derivatization Method | Reagent Class | Example Reagents | Target Functional Groups |
| Silylation | Silylating Agents | BSTFA, MSTFA, TMCS (catalyst) | Hydroxyls, Amines, Carboxylic Acids, Thiols |
| Acylation | Acid Anhydrides, Acyl Halides | Trifluoroacetic Anhydride (TFAA), Heptafluorobutyric Anhydride (HFBA) | Alcohols, Amines, Phenols |
| Alkylation | Alkylating Agents | Diazomethane, Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acids, Phenols |
This table is generated based on information from multiple sources. phenomenex.comlibretexts.orgmdpi.comgcms.czepa.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Identification
Liquid chromatography-mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of phenolic compounds in complex matrices due to its high sensitivity, selectivity, and versatility. nih.govmdpi.com This technique couples the separation power of liquid chromatography with the mass-based detection capabilities of tandem mass spectrometry. nih.gov For a molecule like this compound, LC-MS/MS offers a robust method for both quantification and structural confirmation. ucdavis.edu
In a typical LC-MS/MS workflow, the sample is first subjected to a separation process using a liquid chromatograph. Reversed-phase chromatography with a C18 column is commonly used for phenolic compounds, often with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with the addition of an acid such as formic acid to improve peak shape. nih.govnih.gov
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, as it is a soft ionization method that minimizes fragmentation. ucdavis.edu The tandem mass spectrometry (MS/MS) capability allows for the selection of a specific precursor ion (the molecular ion of the analyte) and its subsequent fragmentation to produce characteristic product ions. nih.gov This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, enabling the detection of the target compound even at very low concentrations in complex samples. mdpi.commac-mod.com The validation of an LC-MS/MS method typically includes assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and recovery. nih.gov
Table 2: Illustrative LC-MS/MS Method Parameters for Phenolic Compound Analysis
| Parameter | Typical Condition |
| Chromatography | |
| Column | Reversed-phase (e.g., C18, C8) |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 0.2 - 1.0 mL/min |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of the analyte |
| Product Ion(s) (Q3) | Characteristic fragments of the analyte |
This table is generated based on data from multiple sources. nih.govnih.govmac-mod.com
X-ray Crystallography for Definitive Solid-State Structure Determination
The process involves growing a single, high-quality crystal of the compound of interest, in this case, this compound. This crystal is then exposed to a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise positions of the atoms in the crystal lattice can be determined.
While no specific crystal structure for this compound was found in the provided search results, the crystal structure of a related compound, 3-(diethylamino)phenol, has been reported. nih.gov Such studies on analogous structures can provide insights into the potential packing and intermolecular interactions, such as hydrogen bonding, that might be expected for this compound. The Cambridge Structural Database (CSD) is a critical repository for such crystallographic data. nih.gov The determination of the crystal structure of this compound would provide definitive proof of its molecular geometry and intermolecular interactions in the solid state.
Emerging Analytical Techniques for Complex Biological Matrices
The analysis of compounds like this compound in complex biological matrices such as blood, urine, or tissue presents significant challenges due to the presence of numerous interfering substances. researchgate.netnih.gov While LC-MS/MS is a powerful tool, emerging techniques and advancements in sample preparation are continually being developed to enhance sensitivity, reduce matrix effects, and improve throughput.
One of the key areas of development is in sample preparation. Solid-phase extraction (SPE) is a widely used technique for cleaning up biological samples and concentrating the analyte of interest before instrumental analysis. nih.gov Different sorbents can be employed to selectively retain the target compound while washing away interfering matrix components.
Furthermore, advancements in chromatography, such as the use of ultra-high-performance liquid chromatography (UHPLC), offer higher resolution and faster analysis times compared to conventional HPLC. nih.gov When coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, it allows for the untargeted screening of metabolites and provides more confidence in compound identification through accurate mass measurements.
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is an emerging field that heavily relies on these advanced analytical platforms. nih.gov The application of metabolomic approaches could be instrumental in studying the biotransformation and physiological effects of this compound. These techniques are crucial for overcoming the challenges posed by the complexity of biological samples and for gaining a deeper understanding of the role of specific compounds in biological systems. iss.it
Future Directions and Emerging Research Avenues for 3 3 2 Aminoethyl Phenyl Phenol Research
Interdisciplinary Approaches in Chemical Biology and Materials Science
The future exploration of 3-[3-(2-Aminoethyl)phenyl]phenol is poised to benefit from interdisciplinary collaborations. In chemical biology, the phenethylamine (B48288) motif is a well-known pharmacophore present in many neuroactive compounds and signaling molecules. Research could probe the interaction of this compound with biological macromolecules. ontosight.ai The phenol (B47542) group provides a handle for hydrogen bonding and potential antioxidant activity, common features explored in medicinal chemistry. ontosight.ai
In materials science, the biphenyl (B1667301) structure is a precursor for various functional materials, including resins, rubber chemicals, and fire retardants. wikipedia.org The presence of both an amine and a hydroxyl group on the this compound scaffold offers reactive sites for polymerization or incorporation into more complex material architectures. Future studies could investigate its potential as a monomer for creating novel polymers with specific thermal or optical properties.
Development of Novel and Efficient Synthetic Strategies for Complex Analogues
The synthesis of substituted aminophenols and biphenyls has traditionally involved multi-step processes, sometimes requiring harsh conditions like caustic fusion. google.comgoogle.com A key future direction is the development of more efficient, selective, and scalable synthetic routes to produce not only this compound but also a library of its complex analogues.
Modern synthetic chemistry offers tools to achieve this, such as cross-coupling reactions for the biphenyl core and advanced methods for amine and phenol functionalization. Research into creating three-dimensional bioisosteres of phenyl rings is a growing area in medicinal chemistry, suggesting that modifications to the biphenyl scaffold of this compound could yield novel structures with improved biological properties. rsc.org The goal would be to devise strategies that allow for systematic variation of substituents on both aromatic rings, enabling the fine-tuning of the molecule's steric and electronic properties for specific applications.
Exploration of Untapped Preclinical Efficacy Models and Unidentified Molecular Targets
The structural features of this compound suggest several potential, yet unexplored, biological activities. The biphenyl moiety is found in numerous pharmacologically active compounds, including potent enzyme inhibitors. For example, a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines were identified as potent and selective Akt inhibitors, demonstrating the utility of the biphenyl scaffold in targeting protein kinases. nih.gov
Future research should involve screening this compound against a wide array of biological targets. Initial studies could focus on receptors and enzymes where related structures have shown activity. For instance, Schiff bases derived from aminophenyl compounds have demonstrated antimicrobial activity, suggesting a potential avenue for investigation. ekb.eg Docking studies and high-throughput screening could reveal unexpected interactions with previously unidentified molecular targets, opening new therapeutic possibilities.
| Compound Name | CAS Number | Studied Biological Activity/Application | Reference |
|---|---|---|---|
| 3-Phenylphenol | 580-51-8 | Biochemical for proteomics research, colorimetric reagent | scbt.comsigmaaldrich.com |
| 2-Phenylphenol | 90-43-7 | Agricultural fungicide, disinfectant, precursor to fire retardants | wikipedia.org |
| (E)-2-(((3 aminophenyl) imino)methyl) phenol | Not specified | Antibacterial and antifungal activity | ekb.eg |
| 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine derivatives | Not specified | Potent and selective ATP-independent Akt inhibitors | nih.gov |
Integration of Artificial Intelligence and Data Science for Accelerated Compound Discovery
Artificial intelligence (AI) and data science are revolutionizing drug discovery and materials science. For a molecule like this compound, where empirical data is scarce, computational approaches are invaluable. Future research can leverage AI to predict its physicochemical properties, biological activities, and potential toxicities based on its structure.
Quantitative Structure-Activity Relationship (QSAR) models can be developed using data from libraries of related phenolic and biphenyl compounds to prioritize which analogues of this compound should be synthesized and tested. epa.gov Generative AI models could design novel derivatives with optimized properties, significantly accelerating the discovery cycle compared to traditional trial-and-error approaches. This integration of data science will be crucial for efficiently navigating the vast chemical space of possible analogues to identify lead candidates for further development.
Innovations in Sustainable and Green Chemistry for Scalable Production
As interest in this compound and its derivatives grows, the need for sustainable and environmentally friendly production methods will become paramount. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. epa.govjddhs.com Traditional syntheses of aminophenols often rely on harsh reagents and high temperatures, which are environmentally taxing. google.comgoogle.com
Future research must focus on developing "greener" synthetic pathways. This could involve:
Catalysis: Employing biocatalysts (enzymes) or heterogeneous catalysts that can be easily recovered and reused, replacing stoichiometric reagents. jddhs.com
Safer Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, bio-based solvents, or supercritical fluids. jddhs.com
Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, thus minimizing waste. epa.gov
Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals. jddhs.com
By incorporating these principles from the outset, the scalable production of this compound can be achieved in an economically viable and environmentally responsible manner. aiche.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
